The synthesis of etodroxizine dimaleate involves a multi-step process starting from 2-amino-4-chlorobenzoic acid and formamidine acetate. The synthesis pathway includes several key reactions:
The entire synthetic process requires careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity.
Etodroxizine dimaleate features a complex molecular structure that includes a piperazine ring and multiple aromatic systems. The compound's structure can be analyzed as follows:
The structural characteristics are crucial for its interaction with histamine receptors, influencing its pharmacological properties .
Etodroxizine dimaleate participates in various chemical reactions that are significant for both its synthesis and potential modifications:
The specific conditions (temperature, solvent, etc.) can greatly influence the outcomes of these reactions.
The primary mechanism of action for etodroxizine dimaleate is through the blockade of histamine H1 receptors. By preventing histamine from binding to these receptors, etodroxizine dimaleate effectively reduces allergic responses and induces sedation. This action can lead to decreased wakefulness and increased drowsiness, making it useful in treating sleep disorders.
Etodroxizine dimaleate possesses several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications .
Etodroxizine dimaleate has diverse applications across various fields:
Etodroxizine dimaleate (CAS 56335-21-8) is a salt form of etodroxizine, chemically designated as 2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol dimaleate. Its molecular formula is C₃₁H₃₉ClN₂O₁₁, with a molecular weight of 651.11 g/mol [7]. Structurally, it belongs to the diphenylmethylpiperazine class of antihistamines, characterized by a central piperazine ring substituted with a benzhydryl moiety (para-chlorophenyl and phenyl groups) and a triethylene glycol chain terminating in a primary alcohol . This architecture confers specific physicochemical properties: elemental composition of 57.19% carbon, 6.04% hydrogen, 5.44% chlorine, 4.30% nitrogen, and 27.03% oxygen [7]. The dimaleate salt enhances water solubility, facilitating pharmaceutical formulation. Etodroxizine dimaleate functions primarily as an inverse agonist at histamine H1 receptors, suppressing constitutive receptor activity and histamine-mediated inflammatory pathways . Its extended polyether chain differentiates it from simpler piperazine antihistamines, influencing receptor binding kinetics and distribution.
Table 1: Key Chemical Identifiers of Etodroxizine Dimaleate
Property | Value |
---|---|
CAS Number | 56335-21-8 |
IUPAC Name | (Z)-but-2-enedioic acid; 2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol |
Molecular Formula | C₃₁H₃₉ClN₂O₁₁ |
Molecular Weight | 651.11 g/mol |
InChI Key | LCTVSMAEOLQJSR-SPIKMXEPSA-N |
Synonyms | Drimyl, Indunox, Hydrochlorbenzethylamine dimaleate |
Appearance | Solid powder |
The diphenylmethylpiperazine scaffold emerged in the mid-20th century as a structural framework for neuroactive and antihistaminic agents. Early derivatives like hydroxyzine (synthesized in 1956) demonstrated potent H1-antagonism with anxiolytic properties [3] [6]. Etodroxizine represents a strategic modification of this core, where the standard 2-hydroxyethyl group in hydroxyzine is replaced with a 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chain [3]. This elongation aimed to modulate pharmacokinetic properties—specifically, increased hydrophilicity and altered blood-brain barrier penetration. The development pathway reflects iterative optimization:
Table 2: Structural Evolution of Key Diphenylmethylpiperazine Antihistamines
Compound | R-Group Substitution on Piperazine | Primary Therapeutic Use |
---|---|---|
Hydroxyzine | -CH₂CH₂OH | Anxiolytic, Antipruritic |
Chlorcyclizine | -CH(CH₃)Ph | Antiemetic, Antiallergic |
Etodroxizine | -(CH₂CH₂O)₃H | Sedative-Hypnotic |
Cetirizine | -CH₂COOCH₂C₆H₄Cl (carboxyalkyl) | Non-sedating Antihistamine |
Etodroxizine is formally recognized as both a synthetic analog and a potential impurity of hydroxyzine. Analytical assessments reveal it arises during hydroxyzine synthesis via incomplete ethylation or ethylene glycol ether incorporation [3] [6]. Regulatory guidelines (e.g., USP/EP) specify monitoring etodroxizine levels in hydroxyzine APIs, where it is designated as "Hydroxyzine Related Compound A" or similar nomenclatures [3] [6]. Its presence is quantified using chromatographic methods (HPLC/GC), with thresholds typically <0.15% w/w in pharmaceutical-grade hydroxyzine [6].
The structural kinship between hydroxyzine (C₂₁H₂₇ClN₂O₂, MW 374.9 g/mol) and etodroxizine (C₂₃H₃₁ClN₂O₃, MW 418.96 g/mol) underscores their metabolic relationship: both share the 4-[(4-chlorophenyl)phenylmethyl]piperazine pharmacophore [3]. Etodroxizine’s extended triethylene glycol chain may undergo oxidative cleavage in vivo, potentially yielding hydroxyzine or its metabolites [6]. Recent studies also identify etodroxizine dimaleate as a distinct impurity in hydroxyzine formulations, detectable via its characteristic mass spectral signature (m/z 419→100/174) [3] [6]. Beyond its impurity status, emerging research explores etodroxizine’s intrinsic antioxidant potential, suggesting roles in scavenging reactive oxygen species—a property under investigation for nutraceutical or cosmetic applications .
Table 3: Pharmacopeial Status of Etodroxizine in Hydroxyzine Products
Impurity Designation | CAS Number | Molecular Formula | Monitoring Rationale |
---|---|---|---|
Etodroxizine | 17692-34-1 | C₂₃H₃₁ClN₂O₃ | Synthesis byproduct/Incomplete purification |
Etodroxizine Dimaleate | 56335-21-8 | C₃₁H₃₉ClN₂O₁₁ | Salt form in formulated products |
Hydroxyzine O-Acetyl | N/A | C₂₃H₂₉ClN₂O₃ | Degradation product |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2